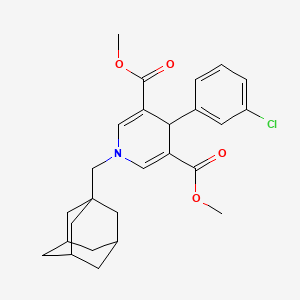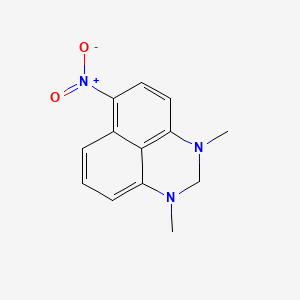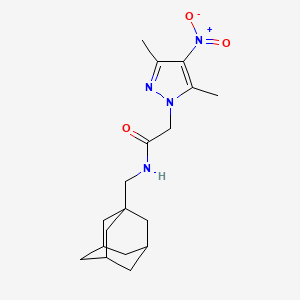
N-(1-ethyl-1-methylprop-2-yn-1-yl)-3,4-dimethoxybenzamide
Descripción general
Descripción
N-(1-ethyl-1-methylprop-2-yn-1-yl)-3,4-dimethoxybenzamide, also known as JNJ-5207852, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-(1-ethyl-1-methylprop-2-yn-1-yl)-3,4-dimethoxybenzamide involves the inhibition of several enzymes and receptors, including the cannabinoid receptor CB1, the fatty acid amide hydrolase (FAAH), and the monoacylglycerol lipase (MAGL). By inhibiting these enzymes and receptors, this compound can modulate the levels of endocannabinoids and other signaling molecules, leading to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-tumor activities. This compound has also been shown to modulate the levels of several neurotransmitters and other signaling molecules, leading to its potential therapeutic applications in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-ethyl-1-methylprop-2-yn-1-yl)-3,4-dimethoxybenzamide for lab experiments is its high specificity and potency, allowing for precise modulation of the targeted enzymes and receptors. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(1-ethyl-1-methylprop-2-yn-1-yl)-3,4-dimethoxybenzamide, including:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Exploration of the potential therapeutic applications of this compound in other diseases, such as neurodegenerative disorders and metabolic disorders.
3. Development of new analogs of this compound with improved pharmacological properties, such as increased solubility and bioavailability.
4. Investigation of the long-term effects and safety profile of this compound in preclinical and clinical studies.
In conclusion, this compound is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has a wide range of biochemical and physiological effects, making it a valuable tool for scientific research. Further research is needed to fully explore the potential of this compound in drug development and disease treatment.
Aplicaciones Científicas De Investigación
N-(1-ethyl-1-methylprop-2-yn-1-yl)-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. This compound has been shown to inhibit the activity of several enzymes and receptors that are involved in these diseases, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
3,4-dimethoxy-N-(3-methylpent-1-yn-3-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-6-15(3,7-2)16-14(17)11-8-9-12(18-4)13(10-11)19-5/h1,8-10H,7H2,2-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVWGMWNLRUAEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)NC(=O)C1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-ethoxy-3-methoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid](/img/structure/B4298752.png)
![3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B4298756.png)
![3-(4-ethoxy-3-methoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid](/img/structure/B4298764.png)
![N-({[4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-3-(trifluoromethyl)phenyl]amino}carbonyl)-3-(trifluoromethyl)benzamide](/img/structure/B4298765.png)
![N-[2-(1-adamantyloxy)ethyl]-4-(2,5-dimethoxybenzoyl)benzamide](/img/structure/B4298771.png)
![N-(1-adamantylmethyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4298788.png)
![2-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-3-chloro-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4298792.png)

![5-(3,4-dimethoxyphenyl)-N-(1-ethyl-1-methylprop-2-yn-1-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4298798.png)
![3-[(3-bromo-4-methoxybenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid](/img/structure/B4298815.png)
![3-[(mesitylsulfonyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B4298829.png)
![3-{[(4-fluorophenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoic acid](/img/structure/B4298831.png)
